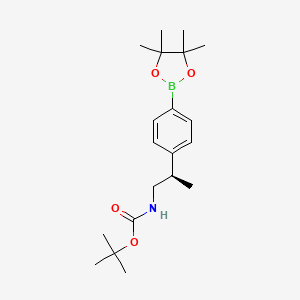

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

Vue d'ensemble

Description

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate is a useful research compound. Its molecular formula is C20H32BNO4 and its molecular weight is 361.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as phenylboronic ester derivatives, have been synthesized and studied . These compounds are often used as intermediates in organic synthesis, catalysis, and crystal engineering .

Mode of Action

It is known that boronic acid and its derivatives, which this compound is a part of, are often used in suzuki coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds .

Biochemical Pathways

For instance, they have been used in the synthesis of complex and active organic molecules, which are widely used in the fields of natural product synthesis, pharmaceuticals, electronics industry, and advanced materials .

Result of Action

Boronic acid and its derivatives have been found to have various biological activities, such as antitumor, antivirus, and antibacterial effects .

Activité Biologique

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

- Molecular Formula : C20H32BNO4

- Molecular Weight : 361.3 g/mol

- CAS Number : 1338544-01-6

The compound functions primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in various cellular processes including neuroinflammation and neurodegeneration. Inhibition of GSK-3β has been linked to protective effects against neurodegenerative diseases such as Alzheimer's disease.

Anti-Neuroinflammatory Effects

Recent studies have demonstrated that (R)-tert-butyl carbamate significantly reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models that simulate neuroinflammatory conditions. For instance, in a model of hyperphosphorylated tau-induced neurodegeneration, the compound restored cell viability and reduced nitric oxide (NO) production .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated in various cell lines including HT-22 (hippocampal neuronal cells) and BV-2 (microglial cells). The results indicated that the compound exhibited low cytotoxicity, with IC50 values greater than 100 μM for HT-22 cells and around 89.3 μM for BV-2 cells . This suggests a favorable safety profile for further in vivo studies.

| Cell Line | IC50 Value (μM) | Remarks |

|---|---|---|

| HT-22 | >100 | Low cytotoxicity observed |

| BV-2 | 89.3 | Moderate cytotoxicity |

Study 1: Neuroprotective Effects

In an experimental study examining the neuroprotective properties of the compound against Aβ-induced toxicity in astrocytes, it was found that treatment with (R)-tert-butyl carbamate improved cell viability significantly compared to untreated controls. The compound managed to mitigate the toxic effects induced by Aβ1-42 by reducing oxidative stress markers .

Study 2: In Vivo Efficacy

In vivo studies utilizing animal models demonstrated that administration of the compound resulted in a notable decrease in behavioral deficits associated with neurodegenerative conditions. The compound's ability to cross the blood-brain barrier and exert its effects on neuronal health was confirmed through pharmacokinetic studies .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of (R)-tert-butyl carbamate indicates high permeability across biological membranes (PAMPA Pe = 9.4), suggesting effective absorption and distribution within biological systems. Additionally, it displays high metabolic stability with minimal interactions with cytochrome P450 enzymes .

Applications De Recherche Scientifique

One of the primary applications of this compound is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β) . GSK-3β is a critical enzyme involved in numerous cellular processes, including metabolism, cell differentiation, and neuroinflammation. Inhibition of GSK-3β has been associated with protective effects against neurodegenerative diseases such as Alzheimer's disease and other conditions related to neuroinflammation .

Research Applications

The compound has been utilized in various research contexts:

- Neuropharmacology :

- Cancer Research :

- Synthetic Chemistry :

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Study on Neuroprotection :

A study demonstrated that this compound could significantly decrease neuroinflammatory markers in animal models of Alzheimer’s disease. It showed promise in reducing cognitive decline associated with neurodegeneration by modulating inflammatory pathways through GSK-3β inhibition . -

Cancer Cell Line Studies :

In vitro studies indicated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and altering cell cycle progression through GSK-3β pathways. This suggests its potential as a therapeutic agent in oncology .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The boronate ester group facilitates carbon-carbon bond-forming reactions. Examples from analogous systems include:

Table 1: Representative Cross-Coupling Reactions

-

Suzuki-Miyaura Example : Reaction with aryl halides (e.g., methyl 4-bromobenzoate) under palladium catalysis yields biaryl products .

-

Reductive Coupling : Nickel-mediated couplings with alkyl bromides proceed under mild conditions, forming C(sp²)-C(sp³) bonds .

Functional Group Transformations

-

Deprotection of Carbamate : Acidic conditions (e.g., HCl/dioxane) remove the tert-butyloxycarbonyl (Boc) group, yielding a free amine .

-

Boronate Hydrolysis : Treatment with H₂O₂ in THF/H₂O converts the boronate ester to a boronic acid, though this is rarely performed due to instability .

Side Reactions and Stability

-

Protodeboronation : Prolonged heating or strong bases may degrade the boronate group, forming deborylated byproducts .

-

Steric Hindrance : The tert-butyl group and cyclopropane/cyclobutane moieties in analogs reduce reactivity in sterically demanding reactions .

Key Limitations

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO4/c1-14(13-22-17(23)24-18(2,3)4)15-9-11-16(12-10-15)21-25-19(5,6)20(7,8)26-21/h9-12,14H,13H2,1-8H3,(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTWYIAAHLUIBS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.